molecular formula C11H12O3 B13609306 3-(3,4-Dimethylphenyl)-2-oxopropanoic acid

3-(3,4-Dimethylphenyl)-2-oxopropanoic acid

Cat. No.: B13609306
M. Wt: 192.21 g/mol
InChI Key: LVOQCQHGSGURKK-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-2-oxopropanoic acid is a substituted phenylpyruvic acid derivative characterized by a 3,4-dimethylphenyl group attached to the α-carbon of a 2-oxopropanoic acid backbone. This compound belongs to the class of α-keto acids, which are pivotal in metabolic pathways and pharmaceutical applications due to their reactive carbonyl group.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C11H12O3/c1-7-3-4-9(5-8(7)2)6-10(12)11(13)14/h3-5H,6H2,1-2H3,(H,13,14)

InChI Key

LVOQCQHGSGURKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-2-oxopropanoic acid typically involves the Friedel-Crafts acylation of 3,4-dimethylbenzene with an appropriate acyl chloride, followed by oxidation. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process. The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production method.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The keto group in the compound can form hydrogen bonds or covalent interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

3-(3,4-Dihydroxyphenyl)-2-oxopropanoic Acid

  • Structure : Features two hydroxyl groups at the 3- and 4-positions of the phenyl ring.
  • Properties : Higher polarity due to hydroxyl groups, increasing solubility in aqueous environments.
  • Biological Role: Found in plant stems (e.g., IS cultivars) and linked to phenylpropanoid metabolism .
  • Key Difference: Hydroxyl groups enable hydrogen bonding, contrasting with the lipophilic methyl groups in 3-(3,4-dimethylphenyl)-2-oxopropanoic acid .

3-(3-Hydroxyphenyl)-2-oxopropanoic Acid

  • Structure : Single hydroxyl group at the 3-position.
  • Properties: Molecular formula C₉H₈O₄, monoisotopic mass 180.042257.
  • Applications: Intermediate in phenolic acid metabolism; ChemSpider ID 4476924 .

Heterocyclic Derivatives

3-(3,4-Dimethylphenyl)-3-(pyridin-4-yl)acrylic Acid

  • Structure : Incorporates a pyridine ring instead of a carboxylic acid group.
  • Properties : Melting point 238–240°C; NMR data (δ 2.20–8.58 ppm) confirms conjugation between aromatic systems .

3-(2-Chloropyridin-4-yl)-3-(3,4-dimethylphenyl)acrylic Acid

  • Structure : Chlorine substituent on pyridine enhances electron-withdrawing effects.
  • Properties : Higher yield (96%) in synthesis; melting point 201–202°C .

Indole and Tryptophan-Related Derivatives

3-(3-Indolyl)-2-oxopropanoic Acid

  • Structure : Indole ring replaces the phenyl group.
  • Biological Role : Upregulated in gut microbiota studies; modulates tryptophan metabolism and reduces intestinal inflammation .
  • Key Difference : Indole’s nitrogen heterocycle enables interactions with serotonin receptors, a feature absent in dimethylphenyl derivatives .

Ester and Amide Derivatives

Ethyl 3-(3-Nitrophenyl)-3-oxopropanoate

  • Structure : Esterified carboxyl group and nitro substituent.
  • Properties : CAS 52119-38-7; used as a laboratory chemical. Safety data emphasize handling precautions .
  • Key Difference : Esterification reduces acidity, enhancing volatility and synthetic utility .

3-(4-Methylanilino)-3-oxopropanoic Acid

  • Structure : Amide linkage with 4-methylaniline.
  • Properties : CAS 95262-01-4; requires medical attention upon exposure .
  • Key Difference : Amide group increases stability against hydrolysis compared to free acids .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents Melting Point (°C) Biological/Functional Role Key Reference
This compound C₁₁H₁₂O₃ 3,4-dimethylphenyl Not reported Metabolic intermediate (inferred)
3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid C₉H₈O₅ 3,4-dihydroxyphenyl Not reported Plant phenylpropanoid metabolism
3-(3-Indolyl)-2-oxopropanoic acid C₁₁H₉NO₃ 3-indolyl Not reported Anti-inflammatory, gut microbiota
3-(Pyridin-4-yl)acrylic acid derivative C₁₆H₁₅NO₂ 3,4-dimethylphenyl, pyridin-4-yl 238–240 Drug design (structural studies)
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate C₁₁H₁₁NO₅ 3-nitrophenyl, ethyl ester Not reported Laboratory chemical synthesis

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